2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features both nitro and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This reaction is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects is not fully understood. its functional groups suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H15ClN2O7 |
---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H15ClN2O7/c1-13-5-7-16(11-20(13)25)26-22(29)18-8-6-15(10-19(18)23(26)30)24(31)34-12-21(28)14-3-2-4-17(9-14)27(32)33/h2-11H,12H2,1H3 |
InChI Key |
NPKBGWBNWYHQMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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